- All-Red-Light Photoswitching of Indirubin Controlled by Supramolecular InteractionsJournal of the American Chemical Society, 2021, 143(43), 18251-18260,
Cas no 906748-38-7 ((Z)-2,3’-Biindolinylidene-2’,3-dione)
906748-38-7 structure
(Z)-2,3’-Biindolinylidene-2’,3-dione
(Z)-2,3’-Biindolinylidene-2’,3-dione Properties
Names and Identifiers
-
- (3e)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indo L-2-one
- 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one; [Δ2,3′-Biindoline]-2′,3-dione (7CI,8CI)
- C.I. 73200
- Couroupitine B
- Indigo red
- Indigopurpurin
- NSC 105327
- Indirubin
- [2,3'-Biindolinylidene]-2',3-dione
- (Z)-[2,3'-biindolinylidene]-2',3-dione
- 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
- (E)-[2,3'-biindolinylidene]-2',3-dione
- 1LXW6D3W2Z
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- (Z)-[2,3 inverted exclamation mark -Biindolinylidene]-2 inverted exclamation mark ,3-dione
- V86L8P74GI
- (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one (ACI)
- (2Z)-2-(2-Oxoindolin-3-ylidene)indolin-3-one
- (2′Z)-Indirubin
- (3Z)-3-(3-Oxoindolin-2-ylidene)indolin-2-one
- CCG-100673
- KBio2_005586
- PD003207
- AKOS015895136
- KBio3_000839
- 1ST157073
- NC00308
- AC-29931
- HMS1362H11
- 906748-38-7
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-on
- MLS006010732
- s2386
- KBioGR_000450
- MLS002473308
- 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one
- [.DELTA.2,3-dione
- BiomolKI_000069
- BDBM50349806
- Indirubin (NSC 105327; Couroupitine B)
- NCGC00163356-04
- Q-100514
- 2H-Indol-2-one,3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- NS00011738
- MLS001424211
- SW197688-2
- SMR004701694
- AC1180
- cid_5318433
- CS-12423
- SR-01000759396
- 3-(3-indolinone-2-ylidene)-indolin-2-one
- Isoindirubine
- BRN 0088279
- AB00639939-06
- 397242-72-7
- LS-14462
- UNII-1LXW6D3W2Z
- NCGC00163356-01
- BDBM7392
- NSC-827101
- (3z)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- HMS2234G06
- 3-(3-oxoindolin-2-ylidene)indolin-2-one
- UNM-0000305766
- CHEMBL35349
- Q27164070
- (3E)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- (2'Z)-Indirubin, >=98% (HPLC)
- INDIRUBIN [WHO-DD]
- FD9058
- KBioSS_000450
- CHEBI:92322
- (E)-3-(3-oxoindolin-2-ylidene)indolin-2-one
- Indirubin,(S)
- Isoindirubin
- 479-41-4
- AKOS032455876
- I0868
- MLS000759416
- IndirubinCouroupitine B; Indigopurpurin
- SR-01000759396-5
- DTXSID201026053
- Indirubin [MI]
- CHEMBL259664
- Indirubin 3E-form [MI]
- NCGC00163356-02
- 2H-Indol-2-one,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- BI164578
- BSPBio_001110
- HMS3656O13
- C.I. 75790
- CPD000466311
- BCP28869
- MFCD00221745
- (delta2,3'-Biindoline)-2',3-dione
- SY058396
- (Z)-[2,3invertedexclamationmark-Biindolinylidene]-2invertedexclamationmark,3-dione
- NSC105327
- 2-(2-hydroxy-1H-indol-3-yl)indol-3-one
- NSC827101
- Bio2_000875
- (delta(sup 2,3')-BIINDOLINE)-2',3-DIONE
- HMS3369O15
- SCHEMBL27678
- 5-24-08-00507 (Beilstein Handbook Reference)
- HMS1990H11
- NS00101121
- BRD-K17894950-001-03-6
- DA-54305
- CS-3682
- KBio3_000840
- EM-A05-INDIRUBIN
- HMS3403H11
- CHEMBL1276127
- Q1661452
- Indirubin derivative, 1
- Isoindogotin
- EX-A347
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- Indirubin?
- SCHEMBL9899338
- 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one
- HY-N0117
- BDBM50023867
- CHEMBL3185783
- BCP9000788
- DB-179341
- UNII-V86L8P74GI
- SMR000466311
- KBio2_003018
- Indirubin- Bio-X
- BRD-K17894950-001-04-4
- DTXSID501026052
- IDI1_002150
- SDCCGSBI-0634263.P002
- NCGC00179302-02
- NCGC00163356-03
- HMS1792H11
- BMK1-G9
- BiomolKI2_000073
- INDARUBICIN
- Bio2_000395
- HMS2051H20
- KBio2_000450
- MFCD00956441
- CCG-267073
- HMS3393H20
- AKOS028108775
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-, (3E)-
- (Z)-[2,3-Biindolinylidene]-2,3-dione
- CCG-101058
- AC-8003
- DB12379
- SB64698
- BRD-K17894950-001-14-3
- NSC-105327
- CRDNMYFJWFXOCH-UHFFFAOYSA-N
- (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- +Expand
-
- MFCD00956441
- CRDNMYFJWFXOCH-YPKPFQOOSA-N
- 1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,17H,(H,18,20)/b14-13-
- O=C1NC2C=CC=CC=2/C/1=C1\C(=O)C2C=CC=CC=2N\1
- 0088279
Computed Properties
- 262.074227566g/mol
- 2
- 3
- 1
- 262.074227566g/mol
- 20
- 448
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- 65.4
(Z)-2,3’-Biindolinylidene-2’,3-dione Price
(Z)-2,3’-Biindolinylidene-2’,3-dione Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 2 h, 22 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 22 h, rt
Reference
- Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinasesEuropean Journal of Medicinal Chemistry, 2022, 227,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 48 h, rt
Reference
- Acylideneoxoindoles: A new class of reversible inhibitors of human transglutaminase 2Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2692-2696,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine , Sodium sulfate Solvents: Isopropanol , Tetrahydrofuran ; 51 h, 30 °C
Reference
- Syntheses of indirubins by aldol condensation of isatins with indoxyl anion generated in situ by lipase-catalyzed deacetylation of indoxyl acetateHeterocycles, 2020, 100(1), 129-136,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 2 - 3 h, rt
Reference
- Discovery of orally active indirubin-3'-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemiaEuropean Journal of Medicinal Chemistry, 2020, 195,,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, reflux
Reference
- The behaviour of bis(diphenylphosphino)alkanes towards different active centresJournal of Chemical Research, 2016, 40(7), 417-421,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5 h, rt
Reference
- A theoretical and spectroscopic (NMR and IR) study of indirubin in solution and in the solid stateJournal of Physical Organic Chemistry, 2020, 33(4),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 16 h, rt
Reference
- Formation of tryptanthrin compounds upon Oxone-induced dimerization of indole-3-carbaldehydesTetrahedron Letters, 2013, 54(50), 6804-6806,
(Z)-2,3’-Biindolinylidene-2’,3-dione Raw materials
(Z)-2,3’-Biindolinylidene-2’,3-dione Preparation Products
(Z)-2,3’-Biindolinylidene-2’,3-dione Suppliers
J&K Scientific
Audited Supplier
(CAS:906748-38-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:906748-38-7)
TANG SI LEI
15026964105
2881489226@qq.com
(Z)-2,3’-Biindolinylidene-2’,3-dione Related Literature
-
1. CXXXV.—Indirubin. Part IWilliam Popplewell Bloxam,A. G. Perkin J. Chem. Soc. Trans. 1910 97 1460
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Guang-Min Yu,Li-Feng Zhou,Xiao-Ming Liu,Bin Liu,Xue-Ying Lai,Chu-Lan Xu,Ming-Yi Long,Yan-Ming Zhu,Ji-De Wang,Ming-Song Li Biomater. Sci. 2022 10 2215
-
Ting Zhang,Hao-zhou Huang,Run-chun Xu,Jia-bo Wang,Ming Yang,Jun-han Cao,Yi Zhang,Ding-kun Zhang,Li Han Anal. Methods 2019 11 4719
-
Yurie Funakoshi,Ayako Azuma,Mizuki Ishikawa,Satoru Itsuki,Yasuaki Tamura,Kaori Kanemaru,Shogo Hirai,Yasuo Oyama Toxicol. Res. 2018 7 513
-
Miaomiao Liu,Alexander P. Martyn,Ronald J. Quinn Nat. Prod. Rep. 2022 39 2292
-
James A. Shriver,Kaylie S. Kaller,Ally L. Kinsey,Katelyn R. Wang,Summer R. Sterrenberg,Madison K. Van Vors,Joshua T. Cheek,John S. Horner RSC Adv. 2022 12 5407
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Friedrich Erben,Dennis Kleeblatt,Marcel Sonneck,Martin Hein,Holger Feist,Thomas Fahrenwaldt,Christine Fischer,Abdul Matin,Jamshed Iqbal,Michael Pl?tz,Jürgen Eberle,Peter Langer Org. Biomol. Chem. 2013 11 3963
-
Dennis Kleeblatt,Martin Becker,Michael Pl?tz,Madeleine Sch?nherr,Alexander Villinger,Martin Hein,Jürgen Eberle,Manfred Kunz,Qamar Rahman,Peter Langer RSC Adv. 2015 5 20769
-
James A. Shriver,Katelyn R. Wang,Andrew C. Patterson,James R. DeYoung,Richard J. Lipsius RSC Adv. 2020 10 36849
-
Fen-Fen Yang,Ming-Shan Shuai,Xiang Guan,Mao Zhang,Qing-Qing Zhang,Xiao-Zhong Fu,Zong-Qin Li,Da-Peng Wang,Meng Zhou,Yuan-Yong Yang,Ting Liu,Bin He,Yong-Long Zhao RSC Adv. 2022 12 25068
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:906748-38-7)(Z)-2,3’-Biindolinylidene-2’,3-dione
99%/99%
1g/5g
296.0/841.0